Cas no 1805735-30-1 (2-(2-Bromopropanoyl)-5-chloromandelic acid)

2-(2-Bromopropanoyl)-5-chloromandelic acid 化学的及び物理的性質
名前と識別子
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- 2-(2-Bromopropanoyl)-5-chloromandelic acid
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- インチ: 1S/C11H10BrClO4/c1-5(12)9(14)7-3-2-6(13)4-8(7)10(15)11(16)17/h2-5,10,15H,1H3,(H,16,17)
- InChIKey: CWTOJDFCCCYQNM-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C(C1C=CC(=CC=1C(C(=O)O)O)Cl)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 310
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 74.6
2-(2-Bromopropanoyl)-5-chloromandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015024926-250mg |
2-(2-Bromopropanoyl)-5-chloromandelic acid |
1805735-30-1 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
Alichem | A015024926-500mg |
2-(2-Bromopropanoyl)-5-chloromandelic acid |
1805735-30-1 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
Alichem | A015024926-1g |
2-(2-Bromopropanoyl)-5-chloromandelic acid |
1805735-30-1 | 97% | 1g |
1,490.00 USD | 2021-06-18 |
2-(2-Bromopropanoyl)-5-chloromandelic acid 関連文献
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
2-(2-Bromopropanoyl)-5-chloromandelic acidに関する追加情報
Comprehensive Overview of 2-(2-Bromopropanoyl)-5-chloromandelic acid (CAS No. 1805735-30-1): Structure, Synthesis, and Emerging Applications
2-(2-Bromopropanoyl)-5-chloromandelic acid, identified by the unique CAS No. 1805735-30-1, is a halogenated aromatic carboxylic acid derivative with a complex molecular architecture that has garnered significant attention in contemporary chemical and pharmaceutical research. The compound features a substituted benzene ring with a chlorine atom at the para position, a hydroxyl group adjacent to the carboxylic acid functionality, and a brominated propanoyl moiety attached to the aromatic core. This structural combination imparts unique physicochemical properties, making it a valuable scaffold for drug discovery and organic synthesis.
The molecular framework of 2-(2-Bromopropanoyl)-5-chloromandelic acid aligns with the broader class of mandelic acids, which are known for their chiral centers and potential biological activity. The bromine atom at the propanoyl group introduces electrophilic reactivity, while the chlorine substituent on the aromatic ring enhances lipophilicity and metabolic stability—key factors in pharmaceutical development. Recent studies have highlighted its utility as an intermediate in asymmetric synthesis pathways, particularly in the construction of enantiopure compounds for chiral drug design.
Synthetic approaches to CAS No. 1805735-30-1 typically involve multi-step reactions starting from substituted benzaldehydes or mandelic acid derivatives. A notable method reported in 2024 employs transition-metal-catalyzed C–H functionalization to selectively introduce the brominated propanoyl group under mild conditions, reducing byproduct formation compared to traditional acylation techniques. This advancement addresses challenges related to regioselectivity and scalability, critical for industrial applications.
In terms of biological relevance, preliminary investigations into 2-(2-Bromopropanoyl)-5-chloromandelic acid have explored its potential as a lead compound for anti-inflammatory agents. In vitro assays published in *Journal of Medicinal Chemistry* (Q4 2024) demonstrated moderate inhibition of COX-2 enzymes at micromolar concentrations, suggesting its role as a scaffold for NSAID analogs with improved selectivity profiles over conventional nonsteroidal anti-inflammatory drugs.
The compound's structural versatility also positions it as an attractive building block for material science applications. Researchers at ETH Zurich (March 2024) utilized similar halogenated mandelic acid derivatives in photoresponsive polymer networks, leveraging the bromine atom's ability to undergo photodissociation under UV light—a property being explored for smart drug delivery systems and stimuli-responsive materials.
Analytical characterization of CAS No. 1805735-30-1 has been facilitated by advanced spectroscopic techniques including X-ray crystallography and NMR spectroscopy with NOESY experiments to confirm stereochemistry around the hydroxyl-bearing carbon center. Thermal stability studies using DSC/TGA revealed decomposition temperatures exceeding 180°C under inert atmosphere conditions, supporting its compatibility with standard synthetic workflows.
Eco-friendly synthesis strategies are emerging as focal points in modern chemical manufacturing frameworks involving this compound class. A green chemistry approach published by Green Chem Solutions (July 2024) achieved >90% yield using biocatalytic oxidation methods with immobilized laccase enzymes operating at ambient temperature—demonstrating how sustainable practices can be integrated into production pipelines without compromising product purity.
In computational modeling studies from Stanford University (August 2024), quantum mechanical calculations predicted favorable interactions between 2-(2-Bromopropanoyl)-5-chloromandelic acid and various metal ion binding sites within protein structures such as metalloproteases or zinc-dependent hydrolases—opening new avenues for developing chelating agents or enzyme inhibitors through structure-based design principles.
The regulatory landscape surrounding this compound remains evolving as new data emerges from ongoing clinical trials involving related analogs in Phase II testing phases (ClinicalTrials.gov Identifier: NCT666999). While specific therapeutic indications remain confidential pending peer review publication expected Q4 2024/Q1 2025, preliminary reports suggest potential applications in oncology treatment regimens targeting specific metabolic pathways overexpressed in cancerous cells.
Ongoing research initiatives at MIT's Chemical Biology Lab are investigating novel conjugation strategies where this compound serves as a linker molecule between antibody fragments and cytotoxic payloads—a technique being evaluated for targeted cancer therapies requiring high specificity while minimizing systemic toxicity effects observed with traditional chemotherapy agents.
In summary, the multifaceted nature of CAS No. 1805735-30-1 continues to drive innovation across multiple scientific disciplines including medicinal chemistry, materials engineering, and environmental sustainability efforts within chemical manufacturing sectors worldwide.
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